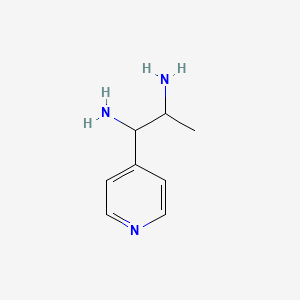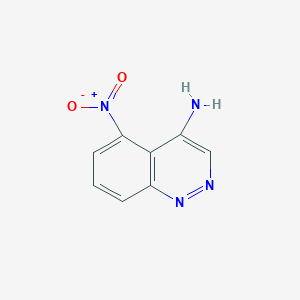
5-Nitrocinnolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitrocinnolin-4-amine: is an organic compound with the molecular formula C8H6N4O2 and a molecular weight of 190.16 g/mol It belongs to the class of nitroaromatic compounds, which are characterized by the presence of a nitro group (-NO2) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrocinnolin-4-amine typically involves the nitration of cinnoline derivatives followed by reduction. One common method is the nitration of cinnoline using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position. The resulting nitro compound is then reduced to the corresponding amine using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The nitration step can be carried out in large reactors with precise control over temperature and reaction time. The reduction step can be performed using catalytic hydrogenation in the presence of a suitable catalyst such as palladium on carbon (Pd/C) to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Nitrocinnolin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with Pd/C.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: 5-Aminocinnolin-4-amine.
Substitution: Derivatives with different functional groups replacing the amino group.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
Chemistry: 5-Nitrocinnolin-4-amine is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial agent. Its ability to inhibit specific enzymes makes it a potential candidate for the treatment of bacterial infections .
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its nitro and amino groups make it a versatile intermediate for the production of various colorants .
Mechanism of Action
The mechanism of action of 5-Nitrocinnolin-4-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This inhibition can occur through various mechanisms, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .
Molecular Targets and Pathways:
Enzyme Inhibition: this compound inhibits enzymes involved in metabolic pathways, potentially disrupting the normal function of cells and leading to therapeutic effects.
Signal Transduction Pathways: The compound may also interfere with signal transduction pathways by inhibiting key enzymes involved in these processes.
Comparison with Similar Compounds
5-Nitro-1,10-Phenanthroline: Similar in structure and also exhibits enzyme inhibitory properties.
4-Nitroaniline: Another nitroaromatic compound with similar chemical reactivity but different applications.
5-Nitroimidazole: Shares the nitro group and is used as an antimicrobial agent.
Uniqueness: 5-Nitrocinnolin-4-amine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets.
Properties
Molecular Formula |
C8H6N4O2 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
5-nitrocinnolin-4-amine |
InChI |
InChI=1S/C8H6N4O2/c9-5-4-10-11-6-2-1-3-7(8(5)6)12(13)14/h1-4H,(H2,9,11) |
InChI Key |
TWNNPMMWMFHNGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


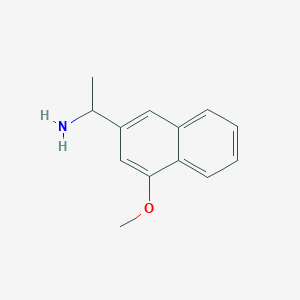


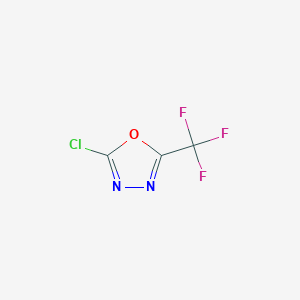
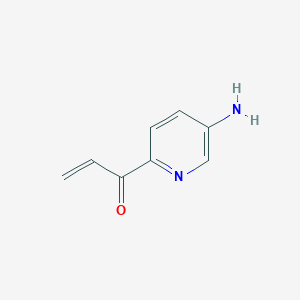
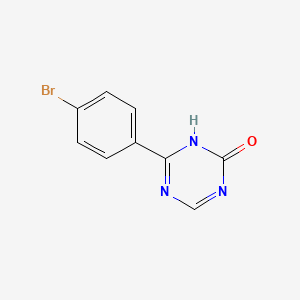
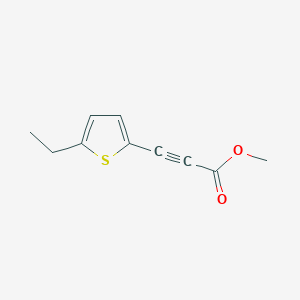
![2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13148596.png)
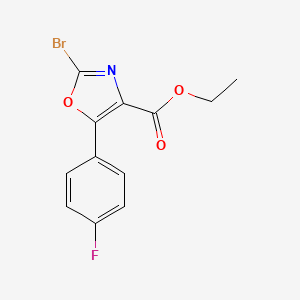

![2-(5-((2,4-Dimethoxybenzyl)amino)-2,2-difluoro-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-8-yl)ethanol](/img/structure/B13148615.png)

